UPF 1069

描述

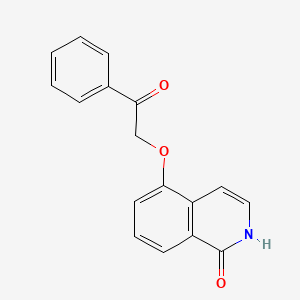

UPF 1069 是一种已知具有作为聚腺苷二磷酸核糖聚合酶 (PARP) 抑制剂作用的化合物。它是一种异喹啉酮衍生物,并且对 PARP-2 比对 PARP-1 表现出显著的选择性。

准备方法

UPF 1069 的合成涉及异喹啉酮衍生物的制备。 一种常见的合成路线包括在碱存在下,5-羟基异喹啉与苯甲酰溴反应生成 5-(2-氧代-2-苯乙氧基)-1(2H)-异喹啉酮 。反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂,温度范围从室温到略微升高的温度。 工业生产方法可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化 。

化学反应分析

UPF 1069 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,尽管对其氧化产物的详细研究有限。

还原: 还原反应可以改变异喹啉酮环,从而可能改变其生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和碳酸钾等碱。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Case Study: Ischemic Brain Damage

A study demonstrated that selective inhibition of PARP-2 with UPF 1069 increased CA1 pyramidal cell death in hippocampal slices subjected to OGD, highlighting its potential role in exacerbating ischemic damage. Conversely, in mixed cortical cells, this compound reduced post-ischemic damage, suggesting a complex interaction between PARP inhibition and cell death pathways .

| Concentration (µM) | Effect on CA1 Cell Death | Cell Type |

|---|---|---|

| 0.01 - 1 | Increased | Organotypic hippocampal slices |

| 1 - 10 | Decreased | Mixed cortical cells |

Targeting Androgen Receptor Positive Cancers

This compound has been investigated for its effects on androgen receptor-positive cancer models. Inhibition of PARP-2 using this compound led to reduced proliferation in androgen receptor-positive cell lines, indicating its potential as a therapeutic agent in prostate cancer treatment .

Dual Targeting with ROCK Inhibitors

Recent studies have explored the dual inhibition capabilities of this compound alongside Rho-associated protein kinases (ROCKs). It was found that this compound exhibits cross-affinity for ROCK1 and ROCK2, suggesting that it could be used to develop combination therapies targeting both PARPs and ROCKs simultaneously . This approach may enhance therapeutic efficacy in complex diseases where both pathways are implicated.

| Target | IC50 (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| PARP-1 | 8 | N/A |

| PARP-2 | 0.3 | N/A |

| ROCK1 | N/A | 38% |

| ROCK2 | N/A | 20.5% |

Implications for Genomic Stability

This compound has been shown to play a role in maintaining genomic stability through its effects on DNA repair mechanisms mediated by PARPs. The compound's ability to selectively inhibit PARP-2 provides insights into the differential roles of PARP isoenzymes in cellular response to DNA damage .

作用机制

UPF 1069 通过抑制 PARP 酶(特别是 PARP-2)的活性来发挥作用。PARP 酶在修复 DNA 中的单链断裂中起着至关重要的作用。通过抑制这些酶,this compound 阻止了 DNA 损伤的修复,导致 DNA 断裂的积累,最终导致细胞死亡。 这种机制在癌症治疗中特别有用,目标是通过利用癌细胞对 PARP 介导的 DNA 修复的依赖性来选择性杀死癌细胞 。

相似化合物的比较

UPF 1069 对 PARP-2 比对 PARP-1 的选择性是独一无二的,使其成为研究这些酶的具体作用的宝贵工具。类似的化合物包括:

奥拉帕利: 一种用于癌症治疗的知名 PARP 抑制剂,但对 PARP-2 的选择性较低。

鲁卡帕利: 另一种对多种 PARP 酶具有更广泛活性的 PARP 抑制剂。

尼拉帕利: 一种用于治疗卵巢癌的 PARP 抑制剂

这些化合物具有类似的作用机制,但在选择性和临床应用方面有所不同,突出了 this compound 的独特特性。

生物活性

UPF 1069 is a selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a member of the PARP family involved in various cellular processes, including DNA repair, apoptosis, and cell survival. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

This compound specifically inhibits PARP-2, which plays a crucial role in cellular responses to DNA damage. By selectively targeting PARP-2, this compound modulates apoptotic pathways and influences cell survival under stress conditions such as ischemia.

Experimental Findings

-

In Vitro Studies : Research has demonstrated that this compound exhibits different effects on neuronal cell death depending on the model used:

- In rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound increased CA1 pyramidal cell death by up to 155% at concentrations ranging from to .

- Conversely, in mouse mixed cortical cell cultures exposed to OGD, this compound significantly reduced post-ischemic damage at concentrations between and .

- Cell Death Mechanisms : The contrasting effects observed can be attributed to the different mechanisms of cell death:

Summary of Key Results

| Model | Effect of this compound | Concentration Range |

|---|---|---|

| Rat Organotypic Hippocampal Slices | Increased CA1 pyramidal cell death (up to 155%) | |

| Mouse Mixed Cortical Cells | Reduced post-ischemic damage |

Neuroprotection in Ischemic Conditions

A pivotal study explored the neuroprotective effects of this compound in models of ischemic brain injury. The findings indicated that while this compound exacerbated cell death in one model (hippocampal slices), it provided significant protection in another (cortical cells). This dichotomy highlights the necessity for careful consideration of the cellular context when evaluating PARP inhibitors for therapeutic use.

Cancer Therapy Potential

The role of PARP inhibitors like this compound extends into cancer therapy. By targeting PARP-2, these compounds can potentially enhance the efficacy of traditional chemotherapeutics by inducing synthetic lethality in cancer cells deficient in DNA repair mechanisms .

Conclusion and Implications

This compound serves as a valuable tool for investigating the biological functions of PARP-2 and its role in various cellular processes. Its distinct effects on different cell types underscore the complexity of targeting PARP enzymes in therapeutic contexts. Future research should continue to delineate the mechanisms underlying these effects and explore the potential clinical applications of this compound in neuroprotection and oncology.

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to validate UPF 1069’s selectivity for PARP2 over PARP1 in enzymatic assays?

- To assess selectivity, use recombinant PARP1 and PARP2 enzymes in parallel assays under standardized conditions (e.g., 50 mM Tris-HCl buffer, pH 8.0, with 50 mM NaCl). Measure IC50 values via NAD+ depletion or PARylation inhibition. This compound exhibits a 27-fold selectivity for PARP2 (IC50 = 0.3 μM) compared to PARP1 (IC50 = 8 μM), necessitating dose-response curves across 0.1–10 μM concentrations to confirm specificity . Include controls with known pan-PARP inhibitors (e.g., Olaparib) to benchmark selectivity.

Q. What in vitro models are optimal for studying this compound’s neuroprotective effects in ischemia-reperfusion injury?

- Use oxygen-glucose deprivation (OGD) models in organotypic hippocampal slices or mixed cortical cell cultures. This compound (1 μM) reduces OGD-induced CA1 pyramidal cell death in cortical cultures but exacerbates damage in hippocampal slices at 10 μM. This divergence highlights the importance of cell-type-specific PARP1/2 expression ratios and assay conditions . Validate results with PARP2-knockout cells to isolate mechanism-specific effects.

Advanced Research Questions

Q. How can researchers reconcile this compound’s concentration-dependent dual effects on PARP1 and PARP2 in neuroprotection versus neurotoxicity?

- At 1 μM, this compound selectively inhibits PARP2, mitigating cortical neuronal death by reducing excessive PARylation. At 10 μM, it non-selectively inhibits both PARP1 and PARP2, disrupting basal PARP1-dependent DNA repair in hippocampal neurons, leading to aggravated OGD damage . Experimental designs should include dose titrations (0.1–10 μM) and compartment-specific PARP activity assays (nuclear vs. cytoplasmic) to clarify context-dependent outcomes.

Q. What strategies address contradictory findings in this compound’s role in androgen receptor (AR)-mediated prostate cancer (PCa) progression?

- This compound inhibits PARP2/FOXA1 interaction, suppressing AR-driven gene expression (e.g., PSA) in castration-resistant PCa (CRPC) models. However, conflicting results may arise from variations in FOXA1 expression levels or AR mutational status. Use chromatin immunoprecipitation (ChIP) to confirm PARP2-FOXA1 colocalization and RNA-seq to quantify AR target gene suppression . Pair these with viability assays in CRPC cell lines (e.g., LNCaP-abl) to correlate mechanistic and phenotypic effects.

Q. What methodological safeguards are critical when interpreting this compound’s effects in vivo?

- In murine stroke models, ensure proper pharmacokinetic profiling to confirm brain penetration and active drug levels. This compound’s poor aqueous solubility requires vehicle optimization (e.g., 10% DMSO in saline). Monitor off-target effects via transcriptomic analysis (e.g., RNA-seq) to rule out unintended PARP-independent pathways. Include sham-operated controls and validate findings with PARP2-specific genetic knockouts .

Q. How does this compound’s inhibition of PARP2 influence non-canonical PARP functions, such as transcriptional regulation or metabolic signaling?

- PARP2 modulates SIRT1 activity and mitochondrial biogenesis via PARylation. Use Seahorse assays to measure oxygen consumption rates (OCR) in this compound-treated cells. Combine with co-immunoprecipitation (Co-IP) to assess PARP2 interactions with SIRT1 or PGC-1α. At 1 μM, this compound may impair metabolic adaptation in neurons, contributing to its neurotoxic profile in hippocampal models .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data in PARP inhibition assays?

- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report IC50 values with 95% confidence intervals and compare via extra sum-of-squares F-test. For neuroprotection studies, use two-way ANOVA to account for concentration × cell-type interactions .

Q. How should researchers design controls to validate PARP2-specific effects in this compound studies?

- Include three controls:

- Positive control : PARP1/2 dual inhibitor (e.g., Talazoparib) to confirm assay sensitivity.

- Negative control : PARP2-knockout cells or siRNA-mediated knockdown to isolate PARP2-dependent effects.

- Vehicle control : Match DMSO concentrations (e.g., 0.1% v/v) to exclude solvent artifacts .

Q. Data Contradiction Analysis

Q. How can divergent results between in vitro and in vivo studies of this compound be systematically evaluated?

- Perform meta-analysis of published IC50 values, noting assay conditions (e.g., cell-free vs. cellular systems). For example, this compound’s neuroprotection in cortical cultures (IC50 = 1 μM) contrasts with neurotoxicity in hippocampal slices at higher doses, reflecting PARP1 inhibition thresholds. Use systematic review tools (e.g., PRISMA guidelines) to categorize studies by model type, dose, and endpoint .

属性

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。